Bupropion morpholinol-d6

Bioanalytical Chemistry LC-MS/MS Method Validation Reference Standards

Accurate LC-MS/MS quantification of hydroxybupropion demands a deuterated internal standard that co-elutes with the analyte and compensates for matrix effects. Unlabeled or alternative deuterated analogs (e.g., d8, d9) introduce retention-time shifts, extraction bias, and isotopic cross-talk, compromising ANDA bioequivalence and forensic toxicology data. - +6 Da mass shift (MW 261.78) with 98 atom% D enrichment minimizes isotopic interference. - Near-identical retention time (Δ 0.1-0.3 min) ensures consistent matrix-effect correction across large sample cohorts. - Supplied with full certificate of analysis, ≥98% chemical purity; suitable for FDA method validation.

Molecular Formula C13H18ClNO2
Molecular Weight 261.78 g/mol
CAS No. 1216893-18-3
Cat. No. B602591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion morpholinol-d6
CAS1216893-18-3
Synonyms2-Hydroxy-2-(3 - rsquo; -chlorophenyl)-3,5,5-trimethylmorpholine-d6; 
Molecular FormulaC13H18ClNO2
Molecular Weight261.78 g/mol
Structural Identifiers
SMILESCC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3
InChIKeyRCOBKSKAZMVBHT-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol (CAS 1216893-18-3) Procurement Baseline and Compound Identity


2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol, CAS 1216893-18-3, is a hexadeuterated derivative of hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation agent bupropion [1]. The compound is commonly referred to as Bupropion morpholinol D6 or Hydroxy Bupropion D6 and serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis of hydroxybupropion in biological matrices . It is supplied as a fully characterized reference material with typical chemical purities of ≥98% and isotopic enrichments of 98 atom% D or greater, making it suitable for regulatory-compliant analytical method development and validation .

1 ISTD workflow: Hexadeuterated hydroxybupropion internal standard for quantitative LC-MS/MS.
2 Specification review: Reported chemical purity ≥98%, isotopic enrichment 98 atom% D.
3 Research-matrix context: May support bioanalytical method validation and development.

2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol: Why Unlabeled or Alternative Deuterated Analogs Cannot Be Substituted


Generic substitution of this deuterated internal standard with unlabeled hydroxybupropion or alternative deuterated analogs is analytically invalid. Unlabeled hydroxybupropion co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, rendering accurate quantification impossible. Alternative deuterated forms such as hydroxybupropion-d8 (MW 263.79) or threohydroxybupropion-d9 exhibit different molecular weights and chromatographic behaviors, leading to distinct retention times and extraction efficiencies that compromise method accuracy and reproducibility [1]. The specific D6 labeling at the 5,5-bis(trideuteriomethyl) position provides a +6 Da mass shift relative to the unlabeled analyte, which is optimal for minimizing isotopic cross-talk while maintaining near-identical physicochemical properties for precise matrix effect compensation in LC-MS/MS assays .

Risk Dimension
This ISTD (D6)
Unlabeled / Alternative Analogs
Mass resolution
+6 Da shift, resolved from analyte
Unlabeled co-elutes indistinguishably; D8/D9 mass shifts may overlap with matrix components.
Chromatographic behavior
0.1–0.3 min earlier retention
Alternative deuterated analogs may show larger retention shifts (up to 0.5 min), risking differential matrix effects.
Regulatory documentation
Full characterization data supplied
Unlabeled standard typically lacks isotopic purity documentation for method validation review.

2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol Quantitative Differentiation Evidence


Isotopic Enrichment and Chemical Purity Versus Unlabeled Hydroxybupropion

This compound, as a hexadeuterated internal standard, provides a +6 Da mass shift relative to unlabeled hydroxybupropion (MW 255.74) [1]. Commercial lots of 2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol are supplied with chemical purity of 99.3% and isotopic enrichment of 99 atom% D . In contrast, unlabeled hydroxybupropion is typically supplied at chemical purities of 95-98% without deuterium labeling. The combination of high chemical purity and high isotopic enrichment ensures minimal interference from unlabeled analyte contamination and reduces the risk of quantitative bias in LC-MS/MS assays.

Isotopic enrichment & purity
Head-to-head
99.3% chemical purity; 99 atom% D enrichment
Supports LLOQ and precision endpoint review
Vs. unlabeled hydroxybupropion: 95–98% purity, 0 atom% D. Commercial standard specs.
Bioanalytical Chemistry LC-MS/MS Method Validation Reference Standards

Molecular Weight and Mass Spectrometric Differentiation

The molecular weight of 2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol is 261.78 g/mol, representing a +6.04 Da increase compared to unlabeled hydroxybupropion (255.74 g/mol) . This mass shift positions the D6 internal standard's [M+H]+ ion at m/z 262.8, well resolved from the unlabeled analyte's [M+H]+ at m/z 256.8. Alternative deuterated analogs such as hydroxybupropion-d8 (MW 263.79 g/mol) or threohydroxybupropion-d9 (MW ~250.8 g/mol for certain stereoisomers) produce different mass shifts, which may overlap with other metabolites or endogenous matrix components depending on the MS resolution employed.

Mass spectrometric resolution
Head-to-head
+6.04Da shift
Optimal mass window to avoid isotopic cross-talk
MW 261.78 vs unlabeled 255.74; D8 analog MW 263.79. ESI positive mode context.
Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Chromatographic Retention Time Differentiation

Deuterated internal standards typically exhibit a slight reverse isotope effect in reversed-phase HPLC, eluting marginally earlier than their unlabeled counterparts. For this compound, a retention time shift of approximately 0.1-0.3 minutes earlier than unlabeled hydroxybupropion is observed under standard C18 column conditions [1]. This shift is sufficient for baseline resolution in high-resolution chromatography but does not compromise the internal standard's ability to track analyte behavior across gradient elution. Alternative deuterated analogs with different labeling positions or greater deuterium incorporation (e.g., D8 or D9) may exhibit larger retention time shifts (up to 0.5 minutes) [2], which can lead to differential matrix effect compensation and reduced method ruggedness.

Retention time shift
Cross-study comparable
0.1–0.3min earlier
Supports consistent matrix-effect compensation
Vs. D8 analog: up to 0.5 min shift. Reversed-phase C18, gradient elution context.
HPLC Method Development Chromatographic Resolution Internal Standard Selection

Regulatory Compliance and ANDA Method Validation Suitability

2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol is explicitly indicated for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications for bupropion products . This contrasts with generic unlabeled reference standards, which lack the regulatory documentation and certificate of analysis (CoA) detail required for ANDA submissions. The compound is supplied with full characterization data compliant with FDA and ICH guidelines, including isotopic purity certification (98 atom% D minimum) and chemical purity verification by HPLC .

Regulatory suitability
Supporting evidence
ANDA AMV/QC indicated; full CoA supplied
Bioanalytical validation review context
Documentation package may support method validation documentation. Data to verify.
ANDA Method Validation Quality Control Regulatory Compliance

2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol Optimal Application Scenarios


ANDA Bioequivalence Study Method Development and Validation

Utilize 2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol as the internal standard for LC-MS/MS quantification of hydroxybupropion in human plasma and urine during ANDA bioequivalence studies. The compound's +6 Da mass shift (MW 261.78) and regulatory-compliant documentation package support FDA method validation requirements .

Clinical Toxicology and Urine Drug Testing

Employ this deuterated internal standard in forensic and clinical toxicology LC-MS/MS panels for confirmatory hydroxybupropion analysis. The 98 atom% D isotopic enrichment ensures accurate quantitation even in the presence of high matrix background from complex urine samples .

Pharmacokinetic Studies and CYP2B6 Activity Assessment

Incorporate 2-(3-Chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol as the internal standard for plasma hydroxybupropion quantitation in CYP2B6 phenotyping studies . The minimal retention time shift (0.1-0.3 min) relative to the analyte ensures consistent matrix effect correction across large sample cohorts .

Quality Control Release Testing for Bupropion Drug Products

Use this fully characterized reference standard for HPLC-UV or LC-MS method calibration in pharmaceutical QC laboratories. The compound is supplied with a certificate of analysis detailing 99.3% chemical purity and is suitable for routine identity and purity testing of hydroxybupropion metabolite standards .

Application
Selection Property
Validation Focus
ANDA bioequivalence method development
ISTD with regulatory documentation package
Method validation documentation review
Forensic and clinical toxicology LC-MS/MS
High isotopic enrichment (98 atom% D)
Matrix-effect control in complex urine research matrices
CYP2B6 phenotyping PK studies
Minimal retention time shift (0.1–0.3 min)
Consistent matrix correction across large human plasma research cohorts
Pharmaceutical QC release testing
Fully characterized reference standard (99.3% purity)
Identity and purity verification of metabolite reference standards

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupropion morpholinol-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.